molecular formula C11H14ClNO B7584436 2-(3-Chlorophenyl)-3-methylbutanamide

2-(3-Chlorophenyl)-3-methylbutanamide

Cat. No.: B7584436
M. Wt: 211.69 g/mol
InChI Key: KCFIRTVHGGNWBN-UHFFFAOYSA-N
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Description

Significance of Amide Functional Groups in Organic Synthesis and Biomolecular Mimicry

The amide functional group is one of the most fundamental and prevalent linkages in both biological systems and synthetic molecules. organicchemexplained.comchemistrytalk.org In nature, the peptide bond, which is an amide linkage, forms the backbone of proteins, dictating their three-dimensional structure and, consequently, their function. solubilityofthings.comquicktakes.io The stability of the amide bond is a crucial feature, making it a reliable and robust connector in the complex architecture of biomolecules. solubilityofthings.comnumberanalytics.com

Overview of Halogenated Phenyl-Substituted Amides in Advanced Chemical Studies

The incorporation of halogen atoms, such as chlorine, into phenyl-substituted amides is a common strategy in medicinal chemistry and materials science. The presence of a halogen can profoundly influence a molecule's physicochemical properties. For instance, the introduction of a chlorine atom can alter a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Rationale for Focused Academic Investigation of 2-(3-Chlorophenyl)-3-methylbutanamide Analogues

The focused academic investigation of analogues of this compound is driven by the principles of rational drug design and the exploration of structure-activity relationships (SAR). The core structure of this compound presents several points for chemical modification, making it an attractive template for creating a library of related compounds.

The rationale for studying these analogues includes:

Exploring the impact of stereochemistry: The chiral center at the alpha-carbon of the amide allows for the synthesis of different stereoisomers. Investigating these isomers is crucial as the biological activity of chiral molecules is often stereospecific.

Varying the substitution on the phenyl ring: The position and nature of the substituent on the phenyl ring can be systematically altered. For example, moving the chloro group to the ortho or para positions, or replacing it with other halogens (e.g., fluorine, bromine) or different functional groups, can provide valuable insights into the electronic and steric requirements for potential biological activity.

Modifying the alkyl group: The isobutyl group attached to the chiral center can be replaced with other alkyl or aryl groups to probe the steric tolerance of a potential binding pocket.

Altering the amide functionality: While the amide bond itself is often crucial, modifications such as N-alkylation or replacement with bioisosteres can be explored to fine-tune the compound's properties. nih.gov

By synthesizing and studying a diverse set of analogues, researchers can systematically map the chemical space around the parent compound. This approach is fundamental in medicinal chemistry for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. The study of analogues of N-phenyl-propionamide derivatives, for instance, has been instrumental in the development of ligands for opioid receptors, highlighting the potential of this chemical class in drug discovery. nih.govnih.gov

Below is a table summarizing the key molecular features of this compound and the rationale for investigating its analogues.

Structural Feature Significance Rationale for Analogue Investigation
Amide Group Provides structural stability and hydrogen bonding capabilities. numberanalytics.comN-alkylation or replacement with bioisosteres to modify solubility and metabolic stability. nih.gov
3-Chlorophenyl Group Influences lipophilicity and potential for halogen bonding. rsc.orgVarying the position and nature of the substituent to probe electronic and steric effects on activity.
Chiral Center Allows for stereospecific interactions with biological targets.Synthesis and evaluation of individual enantiomers to determine the active stereoisomer.
Isobutyl Group Contributes to the overall size and shape of the molecule.Modification to explore the steric requirements of a potential binding site.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chlorophenyl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-7(2)10(11(13)14)8-4-3-5-9(12)6-8/h3-7,10H,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFIRTVHGGNWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC(=CC=C1)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Structural Elucidation of 2 3 Chlorophenyl 3 Methylbutanamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for probing the chemical environment of atomic nuclei, providing detailed information about the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In the case of 2-(3-Chlorophenyl)-3-methylbutanamide, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the methine proton adjacent to the carbonyl group, the methine proton of the isopropyl group, the amide protons, and the methyl protons of the isopropyl group.

The aromatic protons on the 3-chlorophenyl ring would typically appear as a complex multiplet pattern in the downfield region of the spectrum, generally between δ 7.0 and 7.5 ppm. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the amide substituent.

The methine proton (CH) alpha to the carbonyl group is expected to resonate as a doublet, due to coupling with the adjacent isopropyl methine proton. Its chemical shift would likely be in the range of δ 3.5-4.5 ppm. The amide protons (-NH₂) would typically appear as a broad singlet, and its chemical shift can vary over a wide range (δ 5.0-8.5 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding.

The isopropyl group would give rise to two distinct signals: a multiplet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃). The isopropyl methine would be expected around δ 2.0-2.5 ppm, split into a multiplet by the adjacent methine and methyl protons. The two methyl groups, being diastereotopic in a chiral environment, could potentially show as two separate doublets, though they often appear as a single doublet around δ 0.9-1.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Splitting Pattern
Aromatic-H7.0 - 7.5Multiplet
Amide-H (NH₂)5.0 - 8.5Broad Singlet
Methine-H (α to C=O)3.5 - 4.5Doublet
Isopropyl Methine-H2.0 - 2.5Multiplet
Isopropyl Methyl-H0.9 - 1.2Doublet

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. For this compound, distinct signals are expected for each unique carbon atom.

The carbonyl carbon (C=O) of the amide group is the most deshielded, typically appearing in the range of δ 170-175 ppm. The aromatic carbons of the 3-chlorophenyl ring would produce a set of signals between δ 125 and 145 ppm. The carbon atom bearing the chlorine (C-Cl) would be found around δ 134 ppm, while the other aromatic carbons would have chemical shifts influenced by their position relative to the substituents.

The methine carbon alpha to the carbonyl group would resonate around δ 55-65 ppm. The carbons of the isopropyl group would appear in the upfield region of the spectrum, with the methine carbon at approximately δ 30-35 ppm and the methyl carbons at δ 18-22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O)170 - 175
Aromatic C-Cl~134
Aromatic C-H125 - 130
Aromatic C (quaternary)140 - 145
Methine (α to C=O)55 - 65
Isopropyl Methine30 - 35
Isopropyl Methyl18 - 22

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphonium (B103445) Intermediates

In the synthesis of amides, reagents like triphenylphosphine (B44618) (PPh₃) in combination with a halogen source can be used to activate the carboxylic acid via the formation of a phosphonium salt intermediate. nih.govresearchgate.net Phosphorus-31 NMR (³¹P NMR) is a powerful technique to observe and characterize these transient species in situ. nih.gov

When a carboxylic acid is treated with a mixture of PPh₃ and a source of positive halogen (e.g., N-chlorosuccinimide), a chloro- and/or an imido-phosphonium salt can be generated. nih.gov These intermediates are highly reactive towards the carboxylate, forming an acyloxyphosphonium salt. The chemical shift in the ³¹P NMR spectrum is highly indicative of the type of phosphonium species present. For instance, triphenylphosphine oxide, a common byproduct, typically appears around +25 to +35 ppm. The reactive phosphonium intermediates would have distinct chemical shifts, allowing for the monitoring of the reaction progress and mechanistic investigation. nih.gov Although specific data for the synthesis of this compound using this method is not available, the principles of ³¹P NMR would be directly applicable for studying its formation via phosphonium intermediates.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at M+2 having an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. miamioh.edu

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for amides include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a gamma-hydrogen is present. libretexts.orglibretexts.org For this compound, key fragmentation patterns would be expected:

Loss of the amide group (-NH₂): This would result in a fragment ion corresponding to the acylium ion [M-16]⁺.

Cleavage of the isopropyl group: Loss of the isopropyl radical (•CH(CH₃)₂) would generate a significant fragment.

Cleavage of the chlorophenyl group: Fragmentation could lead to the loss of the chlorophenyl radical.

Formation of the acylium ion: Cleavage of the bond between the alpha-carbon and the phenyl ring would lead to the formation of an acylium ion.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Value Possible Fragment Structure Origin
M⁺, M+2[C₁₁H₁₄ClNO]⁺Molecular Ion
M-16[C₁₁H₁₂ClO]⁺Loss of •NH₂
M-43[C₈H₇ClNO]⁺Loss of •CH(CH₃)₂
111/113[C₆H₄Cl]⁺Chlorophenyl cation
86[C₄H₈CONH₂]⁺Alpha-cleavage

Note: M represents the molecular weight of the compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. For this compound, the IR spectrum would show characteristic absorption bands.

The N-H stretching vibrations of the primary amide (-NH₂) would appear as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is a strong absorption typically found between 1680 and 1630 cm⁻¹. The N-H bending vibration (Amide II band) occurs around 1640-1550 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-Cl stretching vibration would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹. nist.gov

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Amide (-NH₂)N-H Stretch3400 - 3200 (two bands)
Amide (C=O)C=O Stretch (Amide I)1680 - 1630
Amide (-NH₂)N-H Bend (Amide II)1640 - 1550
Aromatic C-HC-H Stretch3100 - 3000
Aliphatic C-HC-H Stretch3000 - 2850
Aryl-ClC-Cl Stretch800 - 600

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorptions of the chlorophenyl chromophore. The π → π* transitions of the benzene (B151609) ring would result in strong absorptions in the UV region, typically below 280 nm. The presence of the chlorine atom and the amide group as substituents on the phenyl ring would cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted benzene.

X-ray Diffraction Analysis for Solid-State Structure Determination

The analysis would also provide detailed information about the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. nih.gov The amide group, with its N-H protons and carbonyl oxygen, is a strong hydrogen bond donor and acceptor, respectively. Therefore, extensive hydrogen bonding networks between adjacent molecules in the crystal lattice would be expected. These interactions play a crucial role in the physical properties of the compound, such as its melting point and solubility. While specific crystallographic data for this compound is not available, the general principles of X-ray diffraction would be applied to determine its solid-state structure. nih.govmdpi.com

Computational Chemistry and Theoretical Studies of 2 3 Chlorophenyl 3 Methylbutanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods are used to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly effective for optimizing molecular geometry to find the most stable conformation (the lowest energy state) of a compound. The geometrical structure of a molecule can be optimized using DFT methods with a specific basis set, such as B3LYP/6-31G(d,p). researchgate.net This process involves calculating the potential energy surface of the molecule and finding the coordinates that correspond to a minimum energy.

The analysis of the electronic structure provides critical data, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a larger gap suggests higher stability. researchgate.net These calculations help in understanding the charge transfer that can occur within the molecule. researchgate.net

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for a molecule of this nature.

Quantum chemical calculations, particularly DFT, are also employed to predict spectroscopic parameters. Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H-NMR and ¹³C-NMR) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. epstem.net The calculated isotropic shielding values are then correlated with experimental data to confirm the molecular structure.

Similarly, theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.gov These theoretical spectra are often scaled by an appropriate factor to account for systematic errors in the calculations, allowing for a direct comparison with experimental spectra. This comparison is crucial for the structural elucidation of newly synthesized compounds. researchgate.net

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data

Spectroscopic Data Functional Group Predicted Value Experimental Value
Vibrational Frequencies (cm⁻¹)
N-H Stretch (Amide) 3350 cm⁻¹ 3345 cm⁻¹
C=O Stretch (Amide) 1675 cm⁻¹ 1670 cm⁻¹
C-Cl Stretch 780 cm⁻¹ 785 cm⁻¹
¹³C NMR Shifts (ppm)
Carbonyl Carbon (C=O) 172.5 ppm 172.1 ppm
C-Cl (Aromatic) 134.8 ppm 134.5 ppm

Note: The values in this table are hypothetical and serve to illustrate the typical correlation between theoretical predictions and experimental results.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For 2-(3-Chlorophenyl)-3-methylbutanamide, an MD simulation can reveal its conformational flexibility, stability, and interactions with a solvent environment, typically water.

The process begins with the generation of a topology file for the molecule using a force field like AMBER. nih.gov The molecule is then placed in a simulated box of solvent (e.g., TIP3P water model), and the system is neutralized with ions. nih.gov The entire system undergoes energy minimization to remove steric clashes, followed by a period of heating and equilibration to bring it to the desired temperature and pressure. Finally, a production run is performed for a set duration (e.g., 100 nanoseconds) to collect data on the molecule's trajectory. Analysis of this trajectory can provide insights into the stability of the molecule's conformation, often measured by Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the atoms.

Table 3: Typical Parameters for a Molecular Dynamics Simulation

Parameter Description Typical Setting
Force Field Defines the potential energy function of the system. AMBER19ffSB
Solvent Model The model used to represent solvent molecules. TIP3P Water
System Size Dimensions of the simulation box. 10 Å distance on each side
Simulation Time Duration of the production simulation. 100 ns
Temperature The temperature at which the simulation is run. 300 K

In Silico Modeling for Interaction Studies

In silico modeling encompasses a range of computational techniques to study how a molecule might interact with biological targets or to predict its properties based on its structure.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). chula.ac.th This method is instrumental in predicting the binding affinity and interaction patterns between a ligand like this compound and a hypothetical protein target. researchgate.netnih.gov

The process involves preparing the 3D structures of both the ligand and the receptor. The ligand's geometry is optimized, and a binding site (or "active site") on the receptor is defined. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site, scoring each pose based on a scoring function that estimates the binding energy. The results can highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govtandfonline.com

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Kinase

Parameter Description Illustrative Result
Binding Energy Estimated free energy of binding. -7.5 kcal/mol
Hydrogen Bonds Key hydrogen bond interactions with amino acid residues. GLU 121, LYS 85
Hydrophobic Interactions Key hydrophobic interactions with amino acid residues. LEU 78, VAL 92, ILE 140

Note: The results in this table are hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.net These models are built on the principle that the structure of a molecule dictates its properties. conicet.gov.ar

The development of a QSAR/QSPR model involves several key steps:

Data Set Collection : A dataset of compounds with known properties or activities is assembled.

Molecular Descriptor Calculation : For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These can describe various aspects of the molecule, such as its topology, geometry, or electronic properties.

Model Generation : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to create a mathematical equation that links the descriptors to the property of interest. researchgate.net

Model Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. nih.gov

These models are valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing, thereby accelerating the discovery process. researchgate.net

Table 5: Examples of Molecular Descriptors Used in QSAR/QSPR Modeling

Descriptor Class Example Descriptor Description
Constitutional Molecular Weight (MW) The sum of the atomic weights of all atoms in the molecule.
Number of Rings (nCIC) The number of cyclic structures in the molecule.
Topological Wiener Index A distance-based descriptor reflecting molecular branching.
Electronic Dipole Moment Measures the net molecular polarity.
Physicochemical LogP (Octanol-Water Partition Coefficient) Measures the lipophilicity of the molecule.

Development and Application of Computational Chemistry Tools (e.g., Natural Language in Computational Chemistry (nlcc))

The investigation of complex molecules such as this compound is increasingly reliant on theoretical and computational chemistry. chemrxiv.org These methods provide deep insights into molecular structure, reactivity, and potential interactions that are complementary to experimental data. researchgate.net Advanced computational techniques, including Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations, are employed to predict the behavior of novel compounds. researchgate.net DFT, for example, is used to optimize molecular geometry and calculate various reactivity descriptors and thermochemical properties. researchgate.net Molecular docking studies help in analyzing the binding energy and interaction of a molecule with biological targets, which is a crucial step in drug discovery. researchgate.net

A significant evolution in this field is the development of more intuitive and accessible user interfaces for complex computational software. nih.gov Traditionally, performing computational chemistry tasks required significant expertise in command-line interfaces and specific programming languages. nih.gov However, the advent of Natural Language Processing (NLP) is transforming this landscape. nih.govelsevier.com NLP models, particularly those based on transformer architectures, are now capable of interpreting human language to perform tasks ranging from chemical text mining to predicting chemical reactions and generating synthesis procedures. aclanthology.orgaclanthology.org

This integration of natural language has led to the emergence of tools categorized as Natural Language in Computational Chemistry (nlcc). github.com These tools function as sophisticated interfaces that can accept commands in plain English, parse them, and generate the necessary code to run complex simulations using established computational chemistry software packages. nih.gov For instance, a researcher could use a prompt such as "calculate the dissociation curve of H2 using pyscf," and the NLP model would generate and execute the correct code to perform the calculation and plot the results. nih.gov This innovation dramatically lowers the barrier to entry, allowing a broader range of scientists to leverage powerful computational methods. nih.gov

In the context of this compound, an nlcc interface could streamline its theoretical analysis significantly. A researcher could initiate a series of calculations with simple commands to explore its properties. For example, one could request the system to "Determine the HOMO-LUMO energy gap for this compound" or "Generate a molecular electrostatic potential map and highlight nucleophilic regions." The nlcc tool would then interface with the appropriate quantum chemistry software to perform these calculations without requiring the user to write complex input files.

The data generated from such analyses can be used to compare the subject molecule with other related compounds to understand the effects of structural modifications. The table below illustrates a hypothetical comparative analysis of calculated molecular properties for this compound and a related analogue, which could be generated using nlcc-driven computational workflows.

Calculated PropertyThis compound3-Methylbutanamide cas.orgUnit
Dipole Moment3.853.61Debye
HOMO Energy-7.12-6.89eV
LUMO Energy-0.98-0.55eV
HOMO-LUMO Gap6.146.34eV
Molecular Surface Area215.4102.7Ų
Polarizability23.510.1ų

The development and application of tools like nlcc represent a paradigm shift in computational chemistry. By abstracting the complex programming and syntax requirements, they empower researchers to focus more on the scientific questions at hand. nih.gov This increased accessibility can accelerate the pace of research and discovery in fields such as medicinal chemistry and materials science, where rapid screening and analysis of novel compounds are essential. mdpi.comyoutube.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 3 Chlorophenyl 3 Methylbutanamide Analogues

Impact of Aryl Halogenation (e.g., Chloro-substitution Position) on Compound Properties

The position of the chloro-substituent on the phenyl ring is a critical determinant of the molecule's electronic properties and, consequently, its interaction with biological targets. Quantitative structure-activity relationship (QSAR) studies on various halogenated aromatic compounds consistently demonstrate that the location of the halogen atom significantly influences biological activity. nih.govnih.gov

In studies of analogous aromatic compounds, the position of a halogen substituent has been shown to have a profound effect on potency. For instance, in a series of monosubstituted methcathinone (B1676376) analogs, compounds with substituents at the 3- and 4-positions of the phenyl ring were found to be relatively similar in potency and generally more potent than their 2-substituted counterparts. This suggests that for 2-phenyl-3-methylbutanamide structures, moving the chloro group from the 3-position to the 4-position might retain or slightly modify activity, whereas a 2-chloro substitution could lead to a significant decrease in potency.

The electronic effect of the halogen, described by parameters like the Hammett sigma constant (σ), is a key factor. A QSAR model for halogenated phenols found a strong correlation between toxicity, the partition coefficient (log Kow), and the sigma constant, confirming that electronic effects are pivotal. nih.gov The 3-chloro substituent in the parent compound exerts a specific electron-withdrawing inductive effect that would be altered by shifting its position, thereby modifying the molecule's interaction with a potential binding site.

Table 1: Inferred Impact of Chloro-Substitution Position on Analogues

Substitution PositionExpected Impact on Potency (based on related compounds)Rationale
2-Chloro Likely decreasePotential for steric hindrance near the chiral center and altered electronic distribution. nsf.gov
3-Chloro (Reference Compound)Provides a specific electronic profile and steric bulk.
4-Chloro Potentially similar or slightly altered potencyLess steric interference with the butanamide backbone compared to the ortho position.

Role of Methyl and Isopropyl Substituents on Butanamide Backbone

The butanamide backbone of the molecule features two key alkyl substituents: a methyl group and an isopropyl group, both attached to the chiral carbon (C2) and the adjacent carbon (C3), respectively. These groups play a significant role in defining the steric bulk, lipophilicity, and conformational preferences of the compound.

The isopropyl group, in particular, is a bulky substituent that can significantly influence molecular interactions. In SAR studies of other bioactive molecules, the replacement of smaller alkyl groups with an isopropyl group often leads to pronounced changes in activity. For example, in one series of compounds, branching an α-ethyl side chain to an isopropyl counterpart led to a reduction in potency, suggesting that the specific size and shape of the substituent are critical for optimal binding. However, in other cases, increasing steric bulk can enhance activity by promoting better interaction with a hydrophobic pocket in a target protein. nih.gov Research on BACE-1 inhibitors demonstrated that introducing an isopropoxy group enhanced cellular potency and drug-like characteristics. acs.org

Comparing methyl and isopropyl substituents in other molecular systems reveals that the change from a methyl to an isopropyl group can lead to significant differences in physical properties and molecular packing in the solid state. nih.gov The larger steric demand of the isopropyl group can restrict bond rotation and favor specific conformations, which can be crucial for biological activity.

In the context of 2-(3-Chlorophenyl)-3-methylbutanamide, the interplay between the C2-methyl and C3-isopropyl groups creates a specific three-dimensional shape. SAR studies on phenoxyacetamide inhibitors have shown that the nature of the substituent at the α-position (equivalent to C2) is extremely important for activity; removing it entirely can abrogate activity, while larger substituents can cause steric clashes that lower potency. nih.gov This suggests that the methyl group at C2 is likely critical for maintaining a specific orientation of the phenyl ring relative to the amide moiety.

Table 2: Contribution of Alkyl Substituents to Molecular Properties

SubstituentPositionKey RolePotential Impact of Modification
Methyl C2 (Chiral Center)Defines stereochemistry, contributes to steric environment.Replacement with H may eliminate activity; larger groups may cause steric clash. nih.gov
Isopropyl C3Provides significant steric bulk, influences lipophilicity and conformation.Modification could alter binding affinity and selectivity. acs.orgnih.gov

Influence of N-Substituent Variations (e.g., Isoxazole (B147169), Fluoropyridine, Thienopyrazole, Thienylmethyl Thiophene) on Molecular Architecture

Isoxazole: The isoxazole ring is a five-membered heterocycle known to be present in various biologically active compounds. nih.govnih.gov Its inclusion as an N-substituent would introduce both hydrogen bond acceptor (nitrogen and oxygen atoms) and donor capabilities, potentially forming new interactions with a biological target. Studies on isoxazole derivatives have shown that they can exhibit significant biological activities, and their incorporation can lead to potent inhibitors of various enzymes. nih.govmdpi.com

Fluoropyridine: A fluoropyridine substituent introduces a combination of aromaticity and the unique properties of fluorine. The pyridine (B92270) ring itself is a common motif in medicinal chemistry. wikipedia.org The fluorine atom can alter the electronic properties of the pyridine ring and can participate in specific interactions like hydrogen bonding or halogen bonding, potentially enhancing binding affinity. The position of the fluorine atom on the pyridine ring would be crucial, as seen in other fluorinated amide derivatives. nih.gov

Thienopyrazole: This fused heterocyclic system combines the features of thiophene (B33073) and pyrazole. Pyrazole carboxamides are widely used as bioactive compounds. acs.orgnih.gov Thieno[3',2':5,6]thiopyrano[4,3-c]pyrazole-3-carboxamide derivatives, for instance, have been synthesized as estrogen receptor ligands, demonstrating that this scaffold can be directed toward specific biological targets. nih.gov Such a rigid, fused ring system would significantly constrain the conformational flexibility of the N-substituent region.

Thienylmethyl Thiophene: This substituent consists of two thiophene rings connected by a methylene (B1212753) linker. Thiophene carboxamides are a well-established class of compounds with diverse pharmacological properties, including antibacterial and anticancer activities. mdpi.comnih.govmdpi.com The presence of two thiophene rings connected by a flexible linker could allow for varied spatial arrangements, potentially enabling the molecule to adapt to different binding pocket geometries. Research on N-(thiophen-2-ylmethyl)thiophene-2-carboxamide has noted its utility as a lead compound. nih.gov

The introduction of these N-aryl or N-heteroaryl groups can also influence the conformation around the amide bond. Studies on N-aryl amides show that N-arylation can induce significant conformational homogeneity, leading to structures that differ markedly from simpler N-methyl analogues. researchgate.netnih.gov

Stereochemical Effects on Molecular Recognition and Interactions

The compound this compound possesses a chiral center at the C2 carbon of the butanamide backbone. This means it can exist as two non-superimposable mirror images, or enantiomers (R and S isomers). It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit vastly different biological activities, potencies, and metabolic profiles. nih.gov

The differential activity arises because biological systems, such as enzyme active sites and receptors, are themselves chiral. One enantiomer may fit into a binding site with high affinity, initiating a biological response, while the other enantiomer may fit poorly or not at all. nih.gov A classic example is seen in some synthetic cathinone (B1664624) derivatives where the S-isomers are over 100 times more potent than their R-enantiomer counterparts.

The stereochemistry at the C2 position dictates the three-dimensional arrangement of the four substituents attached to it: the 3-chlorophenyl ring, the hydrogen atom, the methyl group, and the C3-isopropyl-amide moiety. The specific spatial orientation of these groups is crucial for molecular recognition. Studies on the stereochemistry of other reactions have shown that the formation of one stereoisomer over another is often determined by a delicate balance between repulsive steric hindrance and attractive orbital interactions. mdpi.com For this compound analogues, one enantiomer might orient the 3-chlorophenyl ring and the bulky isopropyl group in a way that is optimal for binding, while the other enantiomer presents a less favorable conformation.

Therefore, the biological evaluation of individual enantiomers is critical to understanding the true structure-activity relationship. The use of a racemic mixture (an equal mix of both enantiomers) can mask the true potency of the active enantiomer and introduce potential activity or side effects from the less active or inactive enantiomer.

Conformational Analysis and Flexibility Studies

The compound this compound has several rotatable bonds, granting it significant conformational flexibility. The key rotations are around the N-C(aryl) bond, the C-C bond connecting the phenyl ring to the backbone, and the bonds within the butanamide chain. The molecule's preferred conformation in a biological environment is a key factor in its activity.

Conformational studies on related N-aryl amides have revealed important principles. The planarity between the aryl ring and the amide group is influenced by both steric and electronic factors. nsf.gov For N-alkyl-N-aryl amides, allylic strain between the substituents can force the aryl ring to rotate out of the plane of the amide, leading to a preference for a cis or trans amide conformation. nsf.govnih.gov The electron density of the aryl ring also plays a role; more electron-rich aryl substituents tend to favor the cis conformation. nsf.gov

For the title compound, the 3-chlorophenyl group and the substituents on the butanamide backbone create steric constraints that will favor certain low-energy conformations. The interaction between the ortho-hydrogens of the phenyl ring and the substituents at C2 and C3 of the butanamide chain will influence the torsion angle of the phenyl ring relative to the rest of the molecule. This orientation is critical as it presents the chloro-substituent in a specific spatial region.

Furthermore, intramolecular hydrogen bonds can lock the molecule into a specific conformation, eliminating flexibility. nih.gov While the parent compound lacks obvious internal hydrogen bond donors and acceptors to form a rigid structure, the introduction of certain N-substituents could introduce this possibility, thereby reducing the conformational entropy upon binding, which can be energetically favorable. Ultimately, while conformational flexibility can be advantageous for allowing a molecule to adapt to a binding site, a more rigid analogue that is "pre-organized" in the bioactive conformation often exhibits higher potency. nih.gov

Advanced Research Applications and Methodologies for 2 3 Chlorophenyl 3 Methylbutanamide

Utilization as Chemical Intermediates in Complex Molecule Synthesis

Chemical intermediates are foundational molecules that serve as the building blocks for the synthesis of more complex and often biologically active compounds. nih.govnih.govnih.gov The strategic use of intermediates can streamline synthetic pathways, improve yields, and enable the creation of novel molecular architectures. nih.govnih.gov In the context of pharmaceutical development, intermediates are crucial for the production of Active Pharmaceutical Ingredients (APIs). nih.govnih.gov

A comprehensive review of the available scientific literature did not yield specific studies detailing the utilization of 2-(3-Chlorophenyl)-3-methylbutanamide as a chemical intermediate for the synthesis of more complex molecules. While research exists on the synthesis of related compounds, such as 2-(4-chlorophenyl)-3-methylbutyric acid and various heterocyclic compounds containing a chlorophenyl moiety, the direct application of this compound as a precursor in published synthetic routes was not identified. mdpi.com

The general principle of using a compound like this compound as an intermediate would involve the chemical modification of its functional groups—the amide and the chlorophenyl ring—to build more elaborate structures. For instance, the amide group could potentially undergo hydrolysis to the corresponding carboxylic acid or reduction to an amine, which could then be used in subsequent coupling reactions. The aromatic ring could be subject to further substitution reactions to introduce additional functionalities. However, without specific documented examples, any discussion of its synthetic utility remains speculative.

Applications in Agrochemical Research (e.g., Herbicide Analogues)

The molecular structure of this compound suggests a potential for its investigation as an agrochemical, particularly as a herbicide analogue. The presence of a substituted phenyl ring and an amide linkage are common features in many commercially successful herbicides. researchgate.netasm.org

Structural Rationale for Herbicidal Activity:

Chlorophenyl Group: The chlorophenyl group is a well-known toxophore in a variety of herbicides. The position and number of chlorine atoms on the phenyl ring can significantly influence the herbicidal activity and selectivity. nih.gov For instance, phenylurea herbicides like monuron (B1676734) and diuron, which contain a chlorophenyl group, are known to inhibit photosynthesis in plants. researchgate.net The 3-chloro substitution in this compound could confer specific binding properties to target enzymes in plants.

Amide Linkage: Amide-containing compounds form a large and diverse class of pesticides, including herbicides, insecticides, and fungicides. asm.org The amide bond is crucial for the biological activity of these molecules, often participating in hydrogen bonding interactions with the target protein. nih.gov The nature of the substituents on both the acyl and the amine side of the amide bond dictates the compound's spectrum of activity and mode of action.

Methylbutanamide Moiety: The bulky isopropyl group within the 3-methylbutanamide structure can influence the compound's lipophilicity, which in turn affects its absorption, translocation, and metabolism within the plant. nih.gov This group can also play a role in the steric fit of the molecule into the active site of a target enzyme.

Hypothetical Research Directions:

Given these structural features, research into this compound as a herbicide analogue would likely involve the following methodologies:

Synthesis of Analogues: A series of related compounds would be synthesized to explore the structure-activity relationships (SAR). This could involve varying the substitution pattern on the phenyl ring (e.g., moving the chlorine to the 2- or 4-position, or introducing other halogens) and modifying the alkyl chain of the butanamide.

Bioassays: The synthesized compounds would be tested for their herbicidal activity against a panel of representative monocot and dicot weeds. researchgate.net These assays would determine the concentration required for 50% inhibition of growth (IC50) and assess the spectrum of weed control.

Mechanism of Action Studies: For active compounds, studies would be undertaken to elucidate their mechanism of action. This could involve investigating their effect on known herbicide targets, such as acetolactate synthase (ALS), protoporphyrinogen (B1215707) oxidase (PPO), or photosystem II. nih.govnih.gov Techniques like molecular docking could be employed to predict the binding of these analogues to target enzymes. nih.gov

While no specific data on the herbicidal activity of this compound is currently available, the general principles of herbicide design strongly suggest that it could serve as a lead structure for the development of new herbicidal agents.

Development of Analytical Probes (e.g., Sensing Probes for Metal Detection)

The amide functionality, coupled with the aromatic ring in this compound, provides a basic scaffold that could be elaborated upon to create analytical probes, for instance, for the detection of metal ions.

Design Principles for Amide-Based Sensors:

Amide-containing molecules can be designed as fluorescent or colorimetric sensors. The general principle involves linking the amide group to a fluorophore or chromophore. Upon binding of the target analyte (e.g., a metal ion) to a recognition site on the molecule, a change in the electronic properties of the system occurs, leading to a detectable change in the fluorescence or color. mdpi.com

Recognition Moiety: The amide nitrogen and carbonyl oxygen can act as a simple binding site for metal ions. The selectivity of the probe can be tuned by introducing other coordinating atoms near the amide group.

Signaling Unit: The chlorophenyl group, while not a strong fluorophore itself, can be part of a larger conjugated system that exhibits fluorescence.

Hypothetical Development of a Metal Ion Probe:

To develop this compound into an analytical probe for metal detection, the following steps could be envisioned:

Functionalization: The core structure would need to be functionalized with a suitable signaling unit, such as a well-known fluorophore (e.g., naphthalene, anthracene, or a coumarin (B35378) derivative). This would create a new molecule where the this compound part acts as the recognition unit.

Spectroscopic Studies: The synthesized probe would be characterized by its absorption and emission spectra. The selectivity of the probe would be tested by adding various metal ions to a solution of the probe and observing the changes in its fluorescence or absorbance.

Binding Studies: To quantify the interaction between the probe and the target metal ion, binding constants would be determined using techniques like fluorescence titration. The stoichiometry of the probe-metal complex would also be investigated.

An example of a related approach is the use of amidoxime-functionalized polymers as fluorescent sensors for uranyl ions. researchgate.net Although structurally different, this demonstrates the principle of using amide-related functionalities for metal sensing.

Interactive Data Table: Hypothetical Probe Characteristics

Below is a hypothetical data table illustrating the kind of data that would be generated during the development of an analytical probe based on a modified this compound structure.

Probe DerivativeTarget AnalyteDetection Limit (µM)Response TimeSignaling Mechanism
Probe-A (Naphthalimide conjugate)Cu²⁺0.5< 1 minFluorescence Quenching
Probe-B (Coumarin conjugate)Fe³⁺1.25 minRatiometric Fluorescence
Probe-C (Rhodamine conjugate)Hg²⁺0.12 min"Turn-on" Fluorescence

This table is for illustrative purposes only and does not represent real experimental data for this compound derivatives.

The development of such probes is a vibrant area of chemical research, and while no specific work on this compound as an analytical probe is reported, its structure provides a valid starting point for such investigations.

Future Research Directions and Unresolved Challenges in 2 3 Chlorophenyl 3 Methylbutanamide Chemistry

Development of More Sustainable and Efficient Synthetic Routes

A primary challenge in modern organic synthesis is the development of environmentally benign and atom-economical methods for bond formation. The synthesis of amides, a cornerstone of pharmaceutical and materials chemistry, has traditionally relied on stoichiometric coupling reagents that generate significant chemical waste. ucl.ac.ukcatalyticamidation.info Future research concerning 2-(3-chlorophenyl)-3-methylbutanamide will undoubtedly focus on greener synthetic alternatives.

Key areas for exploration include:

Catalytic Direct Amidation: Moving away from classical activating agents, research will likely target the direct condensation of 2-(3-chlorophenyl)-3-methylbutanoic acid and ammonia (B1221849) or its equivalent. Boron-based catalysts, for instance, have shown promise in facilitating direct amidation, though concerns about their potential toxicity necessitate further development. ucl.ac.uk The use of inexpensive and benign metal catalysts, such as those based on iron, also presents a promising avenue for exploration. mdpi.com

Flow Chemistry: The transition from batch to continuous flow processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and efficiency. Flow chemistry can enable precise control over reaction parameters, potentially leading to higher yields and purities while minimizing solvent usage.

Biocatalysis: The use of enzymes, such as lipases, to catalyze amide bond formation represents a highly sustainable approach. nih.gov Developing or engineering an enzyme that can accommodate the steric bulk and electronic properties of the 2-(3-chlorophenyl)-3-methylbutanoic acid substrate is a significant but potentially rewarding challenge.

Sustainable Amidation Strategy Potential Advantages Key Challenges for this compound
Catalytic Direct Amidation High atom economy, reduced waste.Catalyst tolerance to the chloro-substituent; overcoming steric hindrance.
Flow Chemistry Improved safety, scalability, and process control.Optimization of reaction conditions for this specific substrate.
Biocatalysis Mild reaction conditions, high selectivity, biodegradable catalysts.Identifying or engineering an enzyme with appropriate substrate specificity.

Deeper Mechanistic Understanding of Complex Amidation Reactions

Despite the ubiquity of the amide bond, the precise mechanisms of many catalytic amidation reactions are not fully understood. catalyticamidation.info For a sterically hindered and electronically modified substrate like this compound, these mechanistic questions become even more critical.

Future research should aim to elucidate:

The Role of the Catalyst: Investigating the precise interactions between the catalyst and the substrates (the carboxylic acid and the amine source) is crucial. For boron-based catalysts, it has been suggested that activation may involve the concerted action of multiple boron atoms. catalyticamidation.info

Transition State Analysis: Computational and experimental studies are needed to map the energy profiles of different reaction pathways. Understanding the transition states will be key to designing more efficient catalysts.

Influence of the Chlorophenyl Group: The electronic effect of the meta-chloro substituent on the reactivity of the carboxylic acid and the stability of reaction intermediates warrants detailed investigation.

Advanced Stereoselective Synthesis of Enantiopure Isomers

The presence of a chiral center at the α-carbon of this compound means that it exists as a pair of enantiomers. As the biological activity of chiral molecules is often enantiomer-dependent, the development of methods for the stereoselective synthesis of each enantiomer is of paramount importance.

Unresolved challenges in this area include:

Asymmetric Catalysis: The development of catalytic asymmetric methods for the synthesis of the parent acid or for the direct amidation process is a primary goal. This could involve chiral metal complexes or organocatalysts. Copper-catalyzed hydroaminocarbonylation of alkenes has emerged as a promising method for accessing α-chiral secondary amides. nih.gov

Chiral Auxiliaries: The use of chiral auxiliaries derived from amino acid amides is a well-established strategy for controlling stereochemistry. nih.gov Further research could explore novel, more efficient, and easily recyclable auxiliaries for the synthesis of enantiopure this compound.

Racemization-Free Coupling: A significant challenge in the synthesis of chiral amides is the potential for racemization during the activation of the carboxylic acid. The development and application of racemization-free coupling reagents are critical for ensuring high enantiomeric purity. rsc.org

Exploration of Novel Chemical Reactivity and Transformations

Amides are generally considered to be robust and relatively unreactive functional groups. chemistrysteps.com However, recent advances have unlocked new modes of reactivity, opening up possibilities for the further functionalization of molecules like this compound.

Future research could explore:

Amide Bond Activation: Developing methods to selectively activate the C-N bond of the amide would allow for its conversion into other functional groups. This could lead to the synthesis of novel analogues with different properties.

α-Carbon Functionalization: While the α-carbon is already substituted, exploring reactions that could further functionalize this position or the adjacent methyl groups could lead to new molecular scaffolds.

Reactions of the Chlorophenyl Ring: The chlorine atom on the phenyl ring provides a handle for further transformations, such as cross-coupling reactions, to introduce new substituents and modulate the electronic and steric properties of the molecule.

Computational Design of Targeted Analogues

Computational chemistry and molecular modeling are increasingly powerful tools in the design of new molecules with desired properties. uni-bonn.de For this compound, computational approaches can guide synthetic efforts and predict potential applications.

Key areas for future computational work include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound in silico and calculating relevant properties, it may be possible to predict which analogues are likely to have interesting biological or material properties. frontiersin.org

Conformational Analysis: Understanding the preferred three-dimensional shape of the molecule and how it is influenced by the substituents is crucial for designing molecules that can interact with biological targets or self-assemble into ordered materials.

Mechanism and Reactivity Prediction: Computational studies can provide valuable insights into the mechanisms of potential synthetic reactions and predict the reactivity of different parts of the molecule, guiding experimental work. rsc.org

Expansion of Research Applications in Non-Clinical Biological Systems and Material Science

While the specific applications of this compound are not yet defined, its structural features suggest potential utility in several areas beyond traditional medicinal chemistry.

Future research should investigate:

Agrochemicals: Many commercial pesticides and herbicides contain amide functionalities and halogenated aromatic rings. Screening this compound and its analogues for activity against various pests and weeds could uncover new applications in agriculture. Some benzamide (B126) derivatives containing a chlorophenyl group have shown promising insecticidal and fungicidal activities. mdpi.com

Materials Science: The amide group's ability to form strong hydrogen bonds can be exploited in the design of new polymers and supramolecular materials. numberanalytics.com The rigidity of the phenyl group and the specific steric profile of this compound could lead to materials with interesting properties, such as high thermal stability or specific liquid crystalline phases. Amide-functionalized materials are also being explored for applications in electronics and catalysis. researchgate.netacs.org

Probes for Biological Systems: Functional dyes containing amide units have been used for applications such as mitochondrial staining. rsc.org It is conceivable that derivatives of this compound could be developed as probes for studying biological processes, leveraging the unique properties conferred by the chlorophenyl and isopropyl groups.

Collaborative Interdisciplinary Research Opportunities

The multifaceted challenges and opportunities associated with this compound chemistry call for a collaborative, interdisciplinary approach.

Future progress will be accelerated by partnerships between:

Synthetic and Mechanistic Chemists: To develop novel synthetic routes and gain a fundamental understanding of the underlying reaction mechanisms.

Computational Chemists: To guide the design of new analogues and predict their properties.

Biologists and Pharmacologists: To screen for potential biological activity in a wide range of assays.

Materials Scientists and Engineers: To explore the potential of this molecule and its derivatives in the creation of new materials.

By fostering such collaborations, the scientific community can unlock the full potential of this compound and related compounds, contributing to advancements across the chemical sciences.

Q & A

Q. What are the recommended synthetic routes and purification methods for 2-(3-Chlorophenyl)-3-methylbutanamide?

Answer: A common synthetic approach involves coupling 3-chlorophenyl derivatives with methylbutanamide precursors via nucleophilic acyl substitution. For example, intermediates like 3-chlorophenylacetic acid can be activated using coupling agents (e.g., HATU or DCC) and reacted with 3-methylbutanamide under inert conditions (e.g., nitrogen atmosphere). Post-reaction purification often employs reverse-phase HPLC with gradients of methanol/water or acetonitrile/water to isolate the target compound. Crystallization using solvents like dichloromethane/hexane mixtures may further enhance purity .

Q. What analytical techniques are critical for characterizing this compound?

Answer: Key techniques include:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]+ or [M–H]– ions) with ppm-level accuracy.
  • NMR Spectroscopy: 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) resolve substituent positions on the chlorophenyl and methylbutanamide moieties.
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, N–H bend at ~1550 cm⁻¹).
  • X-ray Diffraction: For crystalline derivatives, single-crystal analysis provides unambiguous stereochemical confirmation .

Q. How should researchers handle solubility and stability challenges for this compound?

Answer:

  • Solubility: Test polar aprotic solvents (DMSO, DMF) for dissolution, followed by dilution in aqueous buffers. For hydrophobic assays, use co-solvents like ethanol (<5% v/v).
  • Stability: Store at –20°C in airtight, light-protected containers. Monitor degradation via LC-MS under accelerated conditions (e.g., 40°C for 48 hours) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

  • Cross-Validation: Compare experimental HRMS/NMR data with computational predictions (e.g., DFT calculations for NMR chemical shifts).
  • Isotopic Labeling: Use 13C-labeled precursors to trace carbon connectivity in ambiguous regions.
  • 2D NMR Techniques: Employ HSQC and HMBC to resolve overlapping signals in crowded spectra (e.g., chlorophenyl ring protons) .

Q. What strategies optimize reaction yields in the synthesis of analogs with modified chlorophenyl groups?

Answer:

  • Catalytic Screening: Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions introducing substituents to the chlorophenyl ring.
  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining yields >80%.
  • Protecting Groups: Use tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions at the amide nitrogen .

Q. How does the substitution pattern on the chlorophenyl ring influence biological activity?

Answer:

  • Meta vs. Para Chlorine: Meta-substitution (3-chlorophenyl) often enhances metabolic stability compared to para-substituted analogs due to reduced cytochrome P450 interactions.
  • Electron-Withdrawing Effects: Chlorine’s inductive effect increases electrophilicity of the amide carbonyl, potentially enhancing receptor binding affinity. Validate via comparative IC50 assays in target systems (e.g., cannabinoid receptors) .

Q. What experimental designs are recommended for probing metabolic pathways of this compound?

Answer:

  • In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and NADPH cofactor. Analyze metabolites via LC-HRMS.
  • Isotope-Tracing: Use deuterated analogs to track metabolic sites (e.g., hydroxylation at the methylbutanamide chain).
  • CYP Inhibition Studies: Identify metabolizing enzymes using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Q. How can researchers address discrepancies in bioactivity data across different assay platforms?

Answer:

  • Standardize Assay Conditions: Control variables like cell line passage number, serum concentration, and incubation time.
  • Orthogonal Assays: Validate receptor binding (e.g., SPR) with functional assays (e.g., cAMP modulation).
  • Data Normalization: Use reference agonists/antagonists (e.g., WIN 55,212-2 for cannabinoid receptors) to calibrate responses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.